molecular formula C12H13F3N2OS B2395278 1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 2109603-32-7

1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2395278
CAS RN: 2109603-32-7
M. Wt: 290.3
InChI Key: IDFVVPGOXBZKGI-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a thiazole ring, a piperidine ring, and a propenone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the piperidine and thiazole rings could participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperidine derivatives are used in a wide variety of applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives are a major area of research in medicinal chemistry, and new compounds with this structure are constantly being synthesized and tested for various biological activities . Therefore, it’s possible that future research could uncover new uses for this compound or related compounds.

properties

IUPAC Name

1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-2-10(18)17-5-3-8(4-6-17)11-16-9(7-19-11)12(13,14)15/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVVPGOXBZKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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